1-Fluoropropan-2-ol
Overview
Description
1-Fluoropropan-2-ol, also known as 1-fluoro-2-propanol, is an organofluorine compound with the molecular formula C3H7FO. It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to the second carbon of the propanol chain.
Preparation Methods
1-Fluoropropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-fluoropropan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-fluoropropane when treated with reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Fluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-fluoropropan-2-ol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .
Comparison with Similar Compounds
1-Fluoropropan-2-ol can be compared with other fluorinated alcohols, such as:
1-Fluoroethanol: Similar in structure but with one less carbon atom, making it less hydrophobic.
2-Fluoroethanol: The fluorine atom is attached to the second carbon, similar to this compound, but with a shorter carbon chain.
3-Fluoropropan-1-ol: The fluorine atom is attached to the third carbon, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
1-fluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO/c1-3(5)2-4/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUWNCWLDZMYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962843 | |
Record name | 1-Fluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430-50-2 | |
Record name | 2-Propanol, 1-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanol, fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Fluoropropan-2-ol in the synthesis of the dopamine transporter imaging agent FIPIT?
A1: this compound plays a crucial role as a key building block in the synthesis of FIPIT (2β-carbo-2’-(S)-fluoroisopropoxy-3β-(4-iodophenyl)-tropane) []. Researchers reacted this compound with POCl3 to form an intermediate, which was then used to introduce the 2’-(S)-fluoroisopropoxy group onto the tropane scaffold of FIPIT. This specific structural modification is significant because it contributes to the high potency and selectivity of FIPIT towards dopamine transporters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.